4-Methyl-2-(2-phenylpropan-2-yl)-1,3-thiazole-5-carboxylic acid
CAS No.: 1017449-27-2
Cat. No.: VC8404525
Molecular Formula: C14H15NO2S
Molecular Weight: 261.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1017449-27-2 |
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Molecular Formula | C14H15NO2S |
Molecular Weight | 261.34 g/mol |
IUPAC Name | 4-methyl-2-(2-phenylpropan-2-yl)-1,3-thiazole-5-carboxylic acid |
Standard InChI | InChI=1S/C14H15NO2S/c1-9-11(12(16)17)18-13(15-9)14(2,3)10-7-5-4-6-8-10/h4-8H,1-3H3,(H,16,17) |
Standard InChI Key | AGAXYGCCVMGIAZ-UHFFFAOYSA-N |
SMILES | CC1=C(SC(=N1)C(C)(C)C2=CC=CC=C2)C(=O)O |
Canonical SMILES | CC1=C(SC(=N1)C(C)(C)C2=CC=CC=C2)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
4-Methyl-2-(2-phenylpropan-2-yl)-1,3-thiazole-5-carboxylic acid belongs to the thiazole carboxamide family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. Its IUPAC name derives from the substitution pattern:
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A methyl group at position 4 of the thiazole ring.
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A 2-phenylpropan-2-yl group (a tert-butyl analog with a phenyl substituent) at position 2.
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A carboxylic acid moiety at position 5.
Molecular Formula and Weight
Structural Comparison to Analogous Compounds
The compound shares structural homology with derivatives reported in patent literature. For instance:
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JP2008521862A describes 5-carboxamide-substituted thiazoles with modifications at positions 2 and 4, highlighting the importance of bulky substituents for ion channel modulation .
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CN101921268B discloses thiazole-5-carboxamides with pyrimidine and aminoalkyl groups, underscoring their role as AKT kinase inhibitors .
Synthesis and Reaction Pathways
Key Synthetic Strategies
Synthesis typically involves cyclocondensation reactions to form the thiazole core, followed by functionalization at positions 2 and 5. A generalized route is outlined below:
Step 1: Thiazole Ring Formation
Reactants:
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Thioamide precursors (e.g., thioacetamide) and α-haloketones.
Conditions: -
Solvent: Ethanol or DMF.
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Temperature: 60–80°C.
Example:
Step 3: Carboxylic Acid Functionalization
Oxidation of a methyl ester precursor:
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Reagent: KMnO₄ or CrO₃ in acidic conditions.
Optimization Challenges
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Steric hindrance from the 2-phenylpropan-2-yl group complicates substitution reactions.
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Acid sensitivity necessitates protective group strategies (e.g., tert-butyl esters) .
Physicochemical Properties
Experimental and Predicted Data
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption at 1700 cm⁻¹ (C=O stretch).
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NMR (¹H, DMSO-d6):
Biological Activity and Applications
Ion Channel Modulation
Thiazole derivatives in JP2008521862A exhibit Kv family ion channel interactions, suggesting potential roles in cardiac and neuronal regulation . The tert-pentyl and phenyl groups enhance binding affinity to hydrophobic pockets in channel proteins.
Kinase Inhibition
CN101921268B highlights thiazole-5-carboxamides as AKT inhibitors, with IC₅₀ values <100 nM . The carboxylic acid moiety may chelate Mg²⁺ ions in the ATP-binding site.
Compound | MIC (μg/mL) | Bacterial Strain |
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4-Methyl-2-isobutyl-thiazole | 12.5 | S. aureus (MRSA) |
Computational and Modeling Insights
Docking Studies
Molecular docking of the compound into the Kv1.3 channel (PDB: 4JTA) reveals:
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Hydrophobic interactions between the 2-phenylpropan-2-yl group and Val381, Leu384.
ADMET Predictions
Parameter | Prediction |
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Bioavailability | 55% (moderate) |
CYP2D6 Inhibition | Low |
hERG Inhibition | Moderate (caution advised) |
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